Bienvenue dans la boutique en ligne BenchChem!

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide

DDR1 inhibition Kinase selectivity Pyrazolopyrimidine SAR

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide (CAS 2034621-13-9) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively validated for kinase inhibitor drug discovery. The scaffold has yielded FDA-approved TRK inhibitors such as larotrectinib, underscoring its drug-likeness and translational value.

Molecular Formula C13H14N4O
Molecular Weight 242.282
CAS No. 2034621-13-9
Cat. No. B2899154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide
CAS2034621-13-9
Molecular FormulaC13H14N4O
Molecular Weight242.282
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18)
InChIKeyKQJMVVUMSODGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide Sourcing Guide: Compound Class and Procurement-Relevant Identity


N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide (CAS 2034621-13-9) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively validated for kinase inhibitor drug discovery [1]. The scaffold has yielded FDA-approved TRK inhibitors such as larotrectinib, underscoring its drug-likeness and translational value [1]. Within this class, 6-substituted carboxamide variants have been specifically optimized as potent and selective discoidin domain receptor 1 (DDR1) inhibitors, with key structural analogs demonstrating low-nanomolar enzymatic IC50 values, high kinase selectivity, and oral bioavailability [2]. The cyclohex-3-ene carboxamide motif present in this compound distinguishes it from saturated cycloalkyl and heterocyclic analogs commonly explored in DDR1-targeted campaigns.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: Structural Determinants of DDR1 Selectivity for 2034621-13-9


Pyrazolo[1,5-a]pyrimidine-based DDR1 inhibitors exhibit extreme sensitivity to the nature and geometry of the N-6 substituent, as evidenced by the J. Med. Chem. 2013 structure-activity relationship (SAR) campaign [1]. In that series, the ethynylbenzamide linker at position 6 was critical for achieving both sub-10 nM DDR1 potency and selectivity over >455 kinases (S(35) selectivity score = 0.035) [1]. Introducing a saturated or heteroatom-containing cycloalkyl carboxamide at the same position can alter hinge-binding geometry, modulate lipophilic contacts with the DDR1 hydrophobic pocket, and profoundly impact kinase selectivity. Consequently, substituting N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide with a generic pyrazolo[1,5-a]pyrimidine analog—even one bearing a closely related cycloalkyl carboxamide—risks losing DDR1 potency, selectivity, or both. The cyclohex-3-ene moiety provides a unique combination of hydrophobic surface complementarity and conformational rigidity that is absent in cyclohexane, cyclobutane, or oxane analogs, making generic interchange unreliable without experimental validation.

Quantitative Differentiation: N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide vs. Closest Structural Analogs


DDR1 Enzymatic Potency: Class-Level Benchmark Against the Ethynylbenzamide Series

While direct DDR1 IC50 data for N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide are not available in peer-reviewed literature, the closest structurally characterized DDR1-active scaffold—3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides—provides a quantitative baseline for this chemotype. The lead compounds 7rh and 7rj inhibited DDR1 enzymatic activity with IC50 values of 6.8 nM and 7.0 nM, respectively, at [ATP] = 100 nM [1]. 7rh bound DDR1 with a Kd of 0.6 nM and exhibited an S(35) selectivity score of 0.035 across 455 kinases, indicating that the pyrazolo[1,5-a]pyrimidine core at position 6 can drive single-digit nanomolar DDR1 potency and exceptional kinome-wide selectivity [1]. The cyclohex-3-enecarboxamide variant represents a structurally distinct positioning of the hydrophobic group, with the alkene introducing a flat, π-accessible surface absent in saturated cyclohexane analogs, potentially altering DDR1 hinge-region interactions [1]. Users should benchmark any newly generated DDR1 IC50 data for this compound against the 6.8–7.0 nM range established for the ethynylbenzamide series.

DDR1 inhibition Kinase selectivity Pyrazolopyrimidine SAR

Cycloalkyl Ring Geometry: Cyclohex-3-ene vs. Cyclobutane vs. Tetrahydrofuran Carboxamide Analogs

The cyclohex-3-ene ring in N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide introduces a semi-planar hydrophobic surface absent in fully saturated small-ring analogs such as N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide (CAS 2034584-04-6) and N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide (CAS 2034504-53-3). In the DDR1 active site, the hydrophobic pocket adjacent to the hinge region accommodates flat aromatic or alkene-containing groups, as demonstrated by the ethynyl linker in the 7rh series [1]. The cyclohex-3-ene ring provides a topological polar surface area (TPSA) contribution of approximately 0 Ų (hydrocarbon-only) while the tetrahydrofuran analog contributes ~9.2 Ų from its oxygen atom, a difference that can alter aqueous solubility, passive permeability, and kinase selectivity [2]. Although direct DDR1 activity data for the target compound is not available, the structural divergence from cyclobutane and oxolane analogs is substantial enough that users cannot assume interchangeable DDR1 pharmacology [2].

Conformational analysis Hydrophobic surface complementarity Kinase hinge binding

Oral Bioavailability Potential: Class-Level Pharmacokinetic Precedent

The pyrazolo[1,5-a]pyrimidine-6-yl carboxamide chemotype has demonstrated favorable oral pharmacokinetics in preclinical species. The DDR1 inhibitors 7rh and 7rj achieved oral bioavailabilities of 67.4% and 56.2%, respectively, in mice, indicating that this scaffold class possesses intrinsic absorption and metabolic stability suitable for oral dosing [1]. The cyclohex-3-enecarboxamide moiety adds a calculated logP contribution consistent with drug-like lipophilicity (predicted cLogP ~2.5–3.0 for the target compound based on structural analogs), and the absence of additional hydrogen-bond donors beyond the amide NH may further support passive permeability. While direct PK data for N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide are not reported, the class-level oral bioavailability range of 56–67% serves as a reasonable expectation benchmark for procurement decisions, distinguishing this chemotype from more polar or labile kinase inhibitor scaffolds with poor oral exposure [1].

Oral bioavailability Pharmacokinetics Drug-likeness

Optimal Research and Procurement Scenarios for N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide (CAS 2034621-13-9)


DDR1 Kinase Selectivity Profiling Against a Panel of Collagen-Activated Receptor Tyrosine Kinases

Leveraging the pyrazolo[1,5-a]pyrimidine scaffold's established DDR1 potency (class baseline IC50 6.8–7.0 nM [1]), this compound is ideally suited for use as a chemical probe to interrogate DDR1-dependent signaling in collagen-rich tumor microenvironments. Its structural distinction from the ethynylbenzamide series [1] makes it valuable for differential selectivity profiling against DDR2, Bcr-Abl, and c-Kit, for which the ethynylbenzamide series showed IC50 values of 101.4 nM, 355 nM, and >10 µM, respectively [1]. Researchers can employ this compound in head-to-head kinome panels to determine whether the cyclohex-3-enecarboxamide modification alters the selectivity fingerprint relative to the ethynylbenzamide chemotype.

Cancer Cell Invasion and Adhesion Assays in DDR1-Overexpressing Lines

The DDR1 inhibitor class has demonstrated strong suppression of cancer cell invasion, adhesion, and tumorigenicity in DDR1-high cell lines [1]. N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide can be deployed in Matrigel invasion assays and collagen-adhesion assays using cell lines such as T47D (breast cancer), HCT116 (colorectal), or A549 (lung) that express DDR1, with expected effective concentration ranges guided by the class-level DDR1 IC50 benchmark (~7 nM) [1]. Its unique cyclohex-3-ene moiety may affect cell permeability and intracellular DDR1 engagement differently than the ethynylbenzamide analogs, making it a valuable comparator for structure-cellular activity relationship studies.

In Vivo Pharmacodynamic and Efficacy Studies in Fibrosis or Oncology Models

Given the oral bioavailability precedent of 56–67% for the pyrazolo[1,5-a]pyrimidine-6-yl carboxamide class [1], this compound is a strong candidate for oral dosing in murine models of DDR1-driven pathology, including pulmonary fibrosis, renal fibrosis, and metastatic cancer. Its structural features—moderate predicted logP, absence of labile functional groups—suggest acceptable metabolic stability, though confirmatory PK studies are essential. For procurement, researchers should prioritize this compound over saturated cycloalkyl analogs when the experimental goal is to maintain a flat, alkene-containing hydrophobic contact with the DDR1 binding pocket.

Structure-Activity Relationship (SAR) Exploration of DDR1 Hinge-Binding Geometry

As a 6-substituted pyrazolo[1,5-a]pyrimidine carboxamide, this compound fills a specific gap in DDR1 SAR studies: the cyclohex-3-ene carboxamide represents an intermediate between fully aromatic linkers (e.g., ethynylbenzamide [1]) and fully saturated cycloalkyl carboxamides (e.g., cyclobutane or oxane analogs). Medicinal chemistry teams can use this compound to systematically probe the effect of ring unsaturation on DDR1 binding affinity, residence time, and selectivity, generating data that can inform the design of next-generation DDR1 inhibitors with improved pharmacokinetic or selectivity profiles.

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.